3-(4'-Methoxybiphenyl-4-yl)propanoic acid
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Overview
Description
3-(4’-Methoxybiphenyl-4-yl)propanoic acid is an organic compound with the molecular formula C16H16O3 and a molecular weight of 256.3 g/mol . This compound is characterized by a biphenyl structure with a methoxy group at the 4’ position and a propanoic acid group at the 4 position of the biphenyl ring . It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4’-Methoxybiphenyl-4-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4’-methoxybiphenyl, which can be obtained through the Suzuki coupling reaction between 4-bromoanisole and phenylboronic acid.
Formation of Propanoic Acid Group: The 4’-methoxybiphenyl is then subjected to a Friedel-Crafts acylation reaction using propanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the propanoic acid group at the 4 position.
Industrial Production Methods: While specific industrial production methods for 3-(4’-Methoxybiphenyl-4-yl)propanoic acid are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 3-(4’-Methoxybiphenyl-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(4’-hydroxybiphenyl-4-yl)propanoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol group, forming 3-(4’-methoxybiphenyl-4-yl)propanol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under basic conditions.
Major Products:
Oxidation: 3-(4’-hydroxybiphenyl-4-yl)propanoic acid.
Reduction: 3-(4’-methoxybiphenyl-4-yl)propanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4’-Methoxybiphenyl-4-yl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4’-Methoxybiphenyl-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and the modulation of signaling pathways involved in inflammation . The compound’s antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
- 3-(4’-Hydroxybiphenyl-4-yl)propanoic acid
- 3-(4’-Aminobiphenyl-4-yl)propanoic acid
- 3-(4’-Chlorobiphenyl-4-yl)propanoic acid
Comparison: 3-(4’-Methoxybiphenyl-4-yl)propanoic acid is unique due to the presence of the methoxy group, which imparts specific chemical and biological properties. For example, the methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets . In contrast, the hydroxy, amino, and chloro derivatives may exhibit different reactivity and biological activities due to the distinct electronic and steric effects of their respective substituents .
Properties
IUPAC Name |
3-[4-(4-methoxyphenyl)phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-19-15-9-7-14(8-10-15)13-5-2-12(3-6-13)4-11-16(17)18/h2-3,5-10H,4,11H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRRQEXYJPDNSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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